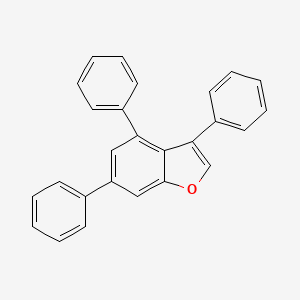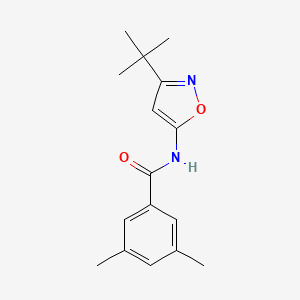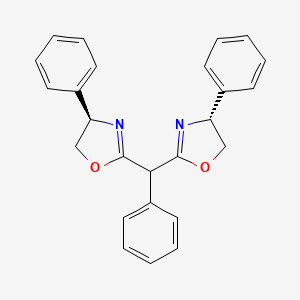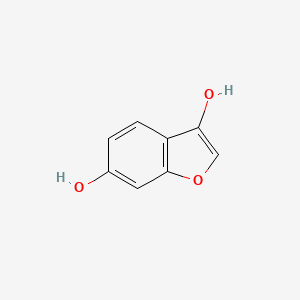![molecular formula C19H16ClNO2 B12883229 2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde CAS No. 648897-06-7](/img/structure/B12883229.png)
2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, with the molecular formula C19H16ClNO2, is characterized by the presence of a quinoline ring substituted with a chloro group, an isopropoxy group, and a benzaldehyde moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction. This method utilizes alumina impregnated with hydrochloric acid as a catalyst . Another approach involves the use of aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted reactions and solvent-free conditions can be particularly advantageous in industrial settings due to their green chemistry principles and reduced environmental impact .
化学反应分析
Types of Reactions
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzoic acid.
Reduction: Formation of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzyl alcohol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Industry: Used in the development of new materials and as a building block for complex organic molecules.
作用机制
The mechanism of action of 2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The quinoline scaffold allows it to participate in various biochemical processes, including inhibition of enzymes and interaction with DNA. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline scaffold.
Quinoline-8-carbaldehyde: Another quinoline derivative with an aldehyde group.
Uniqueness
2-(5-Chloro-8-isopropoxyquinolin-7-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and isopropoxy groups, along with the benzaldehyde moiety, makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .
属性
CAS 编号 |
648897-06-7 |
|---|---|
分子式 |
C19H16ClNO2 |
分子量 |
325.8 g/mol |
IUPAC 名称 |
2-(5-chloro-8-propan-2-yloxyquinolin-7-yl)benzaldehyde |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-19-16(14-7-4-3-6-13(14)11-22)10-17(20)15-8-5-9-21-18(15)19/h3-12H,1-2H3 |
InChI 键 |
FQCMMFJVYMARNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3C=O)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)

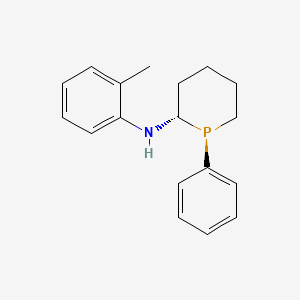
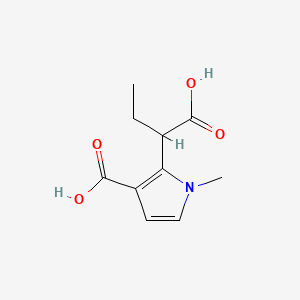

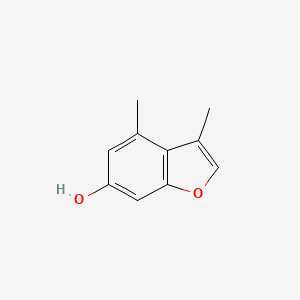
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
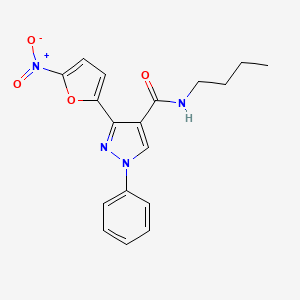
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
